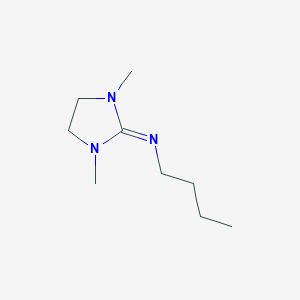
1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)- is a chemical compound with the molecular formula C9H19N3 . It is composed of 31 atoms, including 19 hydrogen atoms, 9 carbon atoms, and 3 nitrogen atoms . This compound is known for its unique structure, which includes a butanamine backbone and an imidazolidinylidene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)- typically involves the reaction of butanamine with a suitable imidazolidinylidene precursor under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of catalysts and advanced purification techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)- involves its interaction with specific molecular targets and pathways. The imidazolidinylidene group plays a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanamine, N,N-dimethyl-: This compound has a similar butanamine backbone but lacks the imidazolidinylidene group.
1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)-: The presence of the imidazolidinylidene group distinguishes it from other butanamine derivatives.
Uniqueness
The unique structure of 1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)-, particularly the imidazolidinylidene group, imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
674334-34-0 |
|---|---|
Molekularformel |
C9H19N3 |
Molekulargewicht |
169.27 g/mol |
IUPAC-Name |
N-butyl-1,3-dimethylimidazolidin-2-imine |
InChI |
InChI=1S/C9H19N3/c1-4-5-6-10-9-11(2)7-8-12(9)3/h4-8H2,1-3H3 |
InChI-Schlüssel |
JVXLKVFHOQMSIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=C1N(CCN1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


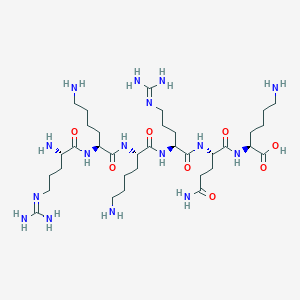
![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)
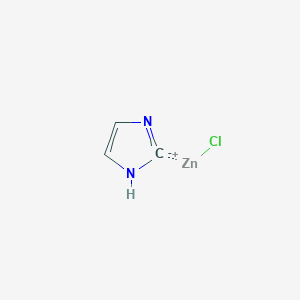
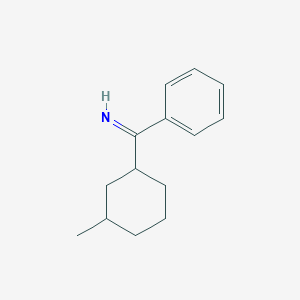
![Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B15159622.png)
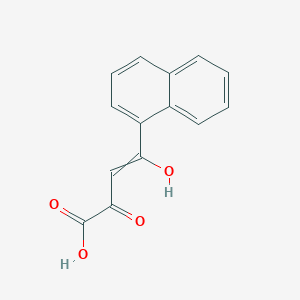
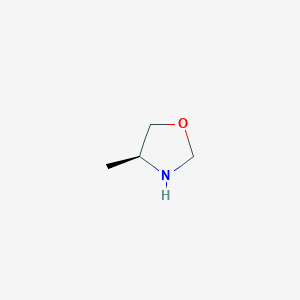
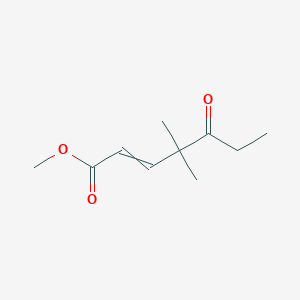
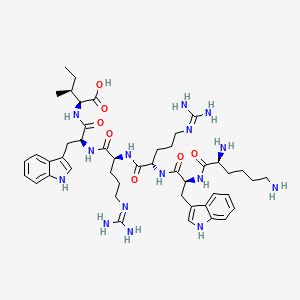
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
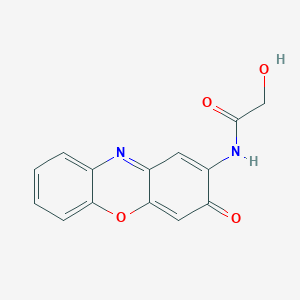
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)

